CAY10599 is produced by Cayman Chemical Company, which specializes in the development of biochemical products for research purposes. The compound has the following specifications:
The molecular structure of CAY10599 can be analyzed through various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
CAY10599 participates in various chemical reactions typical for phenolic compounds, including:
CAY10599's mechanism of action primarily involves the induction of apoptosis in cancer cells. This process can be broken down into several key steps:
CAY10599 exhibits several notable physical and chemical properties:
CAY10599 has several scientific applications primarily focused on cancer research:
The exploration of isothiazolidine dioxide derivatives represents a specialized trajectory within medicinal chemistry, originating from broader investigations into heterocyclic compounds with bioactive potential. Early pharmacological discovery relied heavily on serendipitous findings from natural products or synthetic compounds developed for unrelated purposes [1]. The structured study of heterocycles gained momentum in the late 20th century, coinciding with advancements in synthetic organic chemistry that enabled precise molecular modifications. Isothiazolidine dioxides emerged as a scaffold of interest due to their unique electronic configuration and stereochemical properties, which facilitated interactions with biological targets involved in metabolic and inflammatory pathways [8].
The development of these derivatives accelerated with the adoption of rational drug design principles in the 1970s–1980s. Researchers systematically altered core substituents to optimize pharmacokinetic properties and target binding affinity. For example, introducing electron-withdrawing groups at specific positions enhanced metabolic stability, while chiral centers influenced enantioselective target engagement [4] [8]. This evolution paralleled key technological shifts: the transition from phenotypic screening to target-based approaches and the integration of computational tools for structure-activity relationship (SAR) modeling. In vitro assays against peroxisome proliferator-activated receptors (PPARs) and nuclear factor kappa B (NF-κB) pathways later identified isothiazolidine dioxides as modulators of metabolic and inflammatory cascades, setting the stage for CAY10599’s development [8].
Table 1: Key Milestones in Isothiazolidine Dioxide Pharmacology
Time Period | Development Focus | Impact on Derivative Design |
---|---|---|
1970–1985 | Synthetic accessibility | Enabled scalable production of core scaffold |
1985–2000 | SAR refinement | Improved selectivity for nuclear receptors |
2000–2010 | Computational docking studies | Identified PPARγ as a primary target class |
2010–present | Functional group optimization | Enhanced solubility and cellular permeability |
CAY10599 exemplifies the paradigm shift toward targeted molecular intervention in pharmacology. Its design was predicated on overcoming limitations of early PPARγ agonists, which exhibited suboptimal specificity or adverse metabolic effects. Unlike predecessors such as thiazolidinediones (TZDs), CAY10599 was engineered to engage PPARγ’s ligand-binding domain (LBD) with high precision, minimizing off-target interactions [4]. This approach aligned with the broader trend in drug discovery toward biologically active probes—compounds optimized for mechanistic studies rather than immediate therapeutic use [1].
The compound’s emergence coincided with two critical advancements:
Functionally, CAY10599 acts as a partial agonist, modulating diabetic and inflammatory gene networks without inducing full receptor activation. This property derives from its unique binding mode, which recruits co-regulatory proteins distinct from those engaged by full agonists. Such specificity positions CAY10599 as a tool compound for dissecting PPARγ-dependent signaling in metabolic disease models [4] [8].
The investigation of CAY10599’s mechanism has been guided by interconnected theoretical frameworks from biochemistry, systems biology, and computational pharmacology:
Table 2: Theoretical Frameworks Applied to CAY10599 Research
Framework | Key Principles | Experimental Validation |
---|---|---|
Allosteric modulation | Ligand-induced conformational control | Hydrogen-deuterium exchange mass spectrometry |
Network pharmacology | Systems-level target engagement | Phosphoproteomic profiling in adipocytes |
Computational PPI prediction | Machine learning-based virus-host interaction models | Surface plasmon resonance (SPR) binding assays |
These frameworks collectively enable a mechanistic deconvolution of CAY10599’s activity, transforming empirical observations into testable biological hypotheses. For instance, ab initio quantum chemistry calculations rationalized its superior binding entropy compared to TZDs, attributable to reduced desolvation penalties upon LBD insertion [10]. Such theoretical integration exemplifies modern pharmacology’s transition from observational science to predictive, mechanism-driven inquiry [1] [4].
CAS No.: 115268-43-4
CAS No.: 17869-27-1
CAS No.: 1326-83-6
CAS No.:
CAS No.: